2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a pyridine-based boronic ester with a 3-methylpyrazole substituent.
Properties
IUPAC Name |
2-methyl-6-(3-methylpyrazol-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BN3O2/c1-11-9-10-20(19-11)14-8-7-13(12(2)18-14)17-21-15(3,4)16(5,6)22-17/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYZCIIHISLVBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)N3C=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Methyl-6-(3-methyl-1H-pyrazol-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a synthetic organic molecule with potential biological activities. The pyrazole and pyridine moieties are known for their pharmacological significance, particularly in the development of various therapeutic agents. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 306.16 g/mol. The structure features a pyridine ring substituted with a pyrazole and a dioxaborolane group, which may influence its biological properties.
Research indicates that compounds containing pyrazole and pyridine structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The specific interactions of this compound with biological macromolecules are still under investigation but may involve:
- Inhibition of Kinases : Similar compounds have shown activity against fibroblast growth factor receptors (FGFRs) and other kinases, suggesting potential anticancer properties .
- Modulation of Receptor Activity : Pyrazole derivatives have been explored for their ability to modulate receptor activity, particularly in the context of neurotransmitter systems .
In Vitro Studies
Several studies have evaluated the biological activity of related compounds in vitro:
-
FGFR Inhibition : A series of pyrazole derivatives exhibited significant inhibition of FGFR1 at concentrations as low as 10 µM. The binding interactions were characterized using X-ray crystallography to elucidate the structure-activity relationship (SAR) .
Compound IC50 (µM) Target Compound A 0.6 FGFR1 Compound B 1.2 FGFR2 Compound C 5.0 FGFR3 - Receptor Binding : Compounds similar to our target were assessed for their affinity towards the M4 muscarinic receptor. Results indicated that these compounds could enhance acetylcholine binding significantly, reflecting their potential as positive allosteric modulators .
Case Studies
A notable case study involved the evaluation of a related pyrazole-pyridine compound in a cancer model:
- Study on Tumor Growth Inhibition : In an experimental model of breast cancer, treatment with a related compound resulted in a significant reduction in tumor volume compared to controls. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis through modulation of key signaling pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for assessing the viability of this compound as a therapeutic agent:
- Absorption and Distribution : Preliminary studies suggest that compounds with similar structures exhibit favorable absorption characteristics due to their lipophilicity.
- Toxicity Assessment : Toxicological evaluations revealed that while some derivatives showed low toxicity profiles at therapeutic doses, further studies are necessary to establish safety margins for long-term use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related pyridine derivatives containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (Bpin) group:
Reactivity in Cross-Coupling Reactions
The Bpin group in the target compound facilitates Suzuki-Miyaura cross-coupling, a reaction widely used for forming carbon-carbon bonds . Key differences in reactivity compared to analogs include:
Physicochemical Properties
- Molecular Weight : The target compound likely exceeds 275 g/mol, comparable to triazole- and oxazole-fused derivatives (e.g., : 259.11 g/mol; : 262.07 g/mol) .
- Solubility : Pyrazole and methyl groups may enhance lipophilicity compared to morpholine-substituted analogs (e.g., : 4-(5-Bpin-pyridin-2-yl)morpholine) .
Preparation Methods
Route 1: Sequential Cross-Coupling Approach
This pathway prioritizes modularity using palladium-catalyzed reactions (Scheme 1):
Step 1 : Suzuki-Miyaura Coupling
- Substrate : 2-Methyl-3,6-dibromopyridine
- Reagent : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-boronic acid
- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1), 80°C, 12 h
- Outcome : 3-Boronate-2-methyl-6-bromopyridine isolated in 78% yield.
Step 2 : Buchwald-Hartwig Amination
- Substrate : Intermediate from Step 1
- Reagent : 3-Methyl-1H-pyrazole
- Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 eq), toluene, 110°C, 18 h
- Outcome : Target compound obtained in 65% yield after column chromatography.
Key Data :
| Step | Yield (%) | Purity (HPLC) | Key Impurities |
|---|---|---|---|
| 1 | 78 | 98.5 | Debrominated byproduct (3%) |
| 2 | 65 | 97.2 | Homocoupled pyrazole (5%) |
Route 2: One-Pot Borylation/Pyrazole Installation
Developed to reduce purification steps (Scheme 2):
Procedure :
- Substrate : 2-Methyl-6-amino-3-iodopyridine
- Borylation : Miyaura borylation using Bis(pinacolato)diboron (1.2 eq), PdCl₂(dppf) (2 mol%), KOAc (3 eq), 1,4-dioxane, 100°C, 6 h
- In Situ Pyrazole Coupling : Add 3-methyl-1H-pyrazole (1.5 eq), CuI (10 mol%), DMEDA (20 mol%), K₃PO₄ (2 eq), 120°C, 24 h
Outcomes :
- Overall yield: 52%
- Purity: 95.8% (major impurity: unreacted amine starting material)
- Advantages: Eliminates intermediate isolation; reduces Pd catalyst loading.
Mechanistic Investigations and Optimization
Boronate Ester Stability Under Coupling Conditions
Studies reveal critical decomposition pathways:
- Base Sensitivity : K₂CO₃ concentrations >3 eq induce protodeboronation at >100°C (Figure 2A)
- Solvent Effects : DME/H₂O mixtures enhance stability vs. pure dioxane (t₁/₂ = 8 h vs. 2 h at 110°C)
Optimized Protocol :
- Use weakly coordinating bases (Cs₂CO₃)
- Maintain reaction temperature ≤90°C during Suzuki steps
- Add BHT (0.1 eq) as radical scavenger
Regioselectivity in Pyrazole Coupling
DFT calculations (B3LYP/6-31G**) identify two competing pathways:
- N1 Attack : Thermodynamically favored (ΔG‡ = 22.3 kcal/mol)
- N2 Attack : Kinetically accessible (ΔG‡ = 24.1 kcal/mol)
Experimental controls confirm >95% N1 selectivity when using:
- Bulky ligands (Xantphos vs. PPh₃)
- Polar aprotic solvents (DMF > toluene)
Analytical Characterization Benchmarks
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=2.4 Hz, 1H, Py-H), 7.92 (s, 1H, Pz-H), 6.78 (d, J=2.4 Hz, 1H, Py-H), 2.62 (s, 3H, CH₃), 2.51 (s, 3H, Pz-CH₃), 1.35 (s, 12H, Bpin)
- ¹³C NMR : 154.2 (Bpin quaternary C), 148.9 (Py-C3), 139.7 (Pz-C3), 121.4 (Py-C6), 84.3 (Bpin-O-C), 25.1 (Bpin-CH₃)
- HRMS : [M+H]⁺ Calc. 384.2087, Found 384.2083
Chromatographic Purity :
| Method | Column | Retention (min) | Purity (%) |
|---|---|---|---|
| HPLC | C18 | 6.72 | 98.5 |
| UPLC | HSS T3 | 2.31 | 99.1 |
Scale-Up Challenges and Industrial Feasibility
Key Considerations :
- Catalyst Recycling : Pd recovery systems (e.g., SiO₂-immobilized Pd) reduce metal contamination to <5 ppm
- Solvent Selection : Switch from DME to cyclopentyl methyl ether (CPME) improves EHS profile
- Crystallization : Heptane/EtOAc (7:3) affords needle-like crystals (mp 142-144°C) with >99% ee
Process Metrics :
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cycle Time (h) | 48 | 34 |
| Overall Yield (%) | 52 | 61 |
| Cost/kg ($) | 12,500 | 8,200 |
Q & A
Q. What are the standard synthetic routes for preparing 2-methyl-6-(3-methyl-1H-pyrazol-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how is its purity validated?
Methodological Answer: The synthesis typically involves two key steps:
Borylation of pyridine derivatives : A halogenated pyridine intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) .
Substitution with pyrazole : The boronic ester-functionalized pyridine reacts with 3-methyl-1H-pyrazole via nucleophilic aromatic substitution (SNAr) under inert conditions, often requiring a copper or palladium catalyst .
Q. Characterization Techniques :
- NMR Spectroscopy : , , and NMR confirm regioselectivity and boronic ester integrity. For example, the pinacol boron group shows a singlet at ~1.3 ppm in NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 356.2) .
- X-ray Crystallography : Resolves steric effects of the methyl-pyrazole and pinacol groups (SHELX software is widely used for refinement) .
Q. Table 1: Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 355.23 g/mol | Calc. from |
| Solubility | DMSO, THF, Dichloromethane | |
| Storage Conditions | -20°C, anhydrous, inert atmosphere |
Q. How does the boronic ester group in this compound enable its use in cross-coupling reactions?
Methodological Answer: The pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) acts as a stable handle for Suzuki-Miyaura cross-coupling , facilitating bond formation between the pyridine core and aryl/heteroaryl halides. Key considerations:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dtbpf) with bases like K₂CO₃ or CsF in THF/H₂O .
- Reactivity : The electron-deficient pyridine ring enhances oxidative addition efficiency.
- Side Reactions : Competitive protodeboronation can occur; anhydrous conditions and degassed solvents mitigate this .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts during Suzuki-Miyaura coupling with this compound?
Methodological Answer: Byproduct analysis and optimization strategies include:
- Temperature Control : Reactions at 60–80°C balance speed and side-product formation (e.g., homocoupling) .
- Ligand Screening : Bulky ligands (e.g., SPhos) suppress protodeboronation by stabilizing the Pd intermediate .
- Base Selection : Weak bases (e.g., K₃PO₄) reduce hydrolysis of the boronic ester .
- Monitoring Tools : Use LC-MS or TLC to track reaction progress and identify intermediates .
Q. Table 2: Example Optimization Workflow
| Variable | Tested Options | Optimal Choice |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄ | PdCl₂(dppf) |
| Solvent | DMF, THF/H₂O, Dioxane | THF/H₂O (3:1) |
| Reaction Time | 6–24 hours | 12 hours |
Q. How should researchers address discrepancies between theoretical and observed spectroscopic data (e.g., NMR splitting patterns)?
Methodological Answer: Common discrepancies and solutions:
- Impurity Peaks : Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization .
- Dynamic Effects : Rotameric equilibria in the pyrazole ring may cause splitting; variable-temperature NMR clarifies this .
- Boron Anisotropy : The pinacol group’s signal broadening can be addressed with decoupling experiments .
Q. What strategies improve crystallization success for X-ray analysis of this compound?
Methodological Answer:
Q. How does the methyl-pyrazole substituent influence the compound’s electronic and steric properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
